BenchChemオンラインストアへようこそ!

.-Amyloid (1-24)

Blood-brain barrier clearance Amyloid seeding In vivo aggregation

Procure β-Amyloid (1-24) (Aβ1-24), the synthetic N-terminal 24-residue peptide (DAEFRHDSGYEVHHQKLVFFAEDV). Unlike fibril-forming Aβ1-40/1-42, this fragment acts as a pathological cofactor, impairing Aβ42 BBB clearance and cross-seeding aggregation in wild-type models. Essential for Alzheimer's research (BBB transwell assays, in vivo seeding) and as a non-toxic, non-aggregating negative control in cytotoxicity and ThT fibrillation studies. Verify ≥95% HPLC purity and MS confirmation to exclude full-length Aβ contaminants. Ideal for drug discovery programs targeting Aβ clearance and epitope mapping of N-terminal-specific antibodies.

Molecular Formula C130H183N35O40
Molecular Weight 2876.1
Cat. No. B1578868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name.-Amyloid (1-24)
Molecular FormulaC130H183N35O40
Molecular Weight2876.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Amyloid (1-24) Procurement Guide: N-Terminal Fragment for Amyloidogenesis Seeding, BBB Clearance, and Aβ Truncation Studies


β-Amyloid (1-24) (Aβ1-24, Aβ24) is a synthetic C-terminal truncated fragment of the full-length amyloid-β peptide, corresponding to the N-terminal 24 amino acid residues of human Aβ (sequence: DAEFRHDSGYEVHHQKLVFFAEDV). Unlike its full-length counterparts Aβ1-40 and Aβ1-42, this fragment lacks the hydrophobic C-terminal region responsible for driving autonomous fibril formation and is predominantly characterized by a disordered monomeric conformation [1]. Aβ1-24 is generated endogenously via proteolytic cleavage of Aβ42 by glial cell-derived extracellular proteases and functions as a seed to promote Aβ42 aggregation and impair Aβ42 clearance across the blood-brain barrier (BBB) [2].

β-Amyloid (1-24) Scientific Selection Rationale: Why Aβ1-24 Cannot Be Substituted by Aβ1-28, Aβ1-40, or Other N-Terminal Fragments


N-terminal Aβ fragments are not functionally interchangeable. Aβ1-28, Aβ1-40, and Aβ1-42 exhibit fundamentally distinct aggregation kinetics, secondary structure propensities, and biological activities despite sharing the identical N-terminal sequence [1]. Specifically, Aβ1-24 demonstrates a unique functional profile: it does not autonomously form amyloid fibrils, does not exhibit direct cytotoxicity to neuronal cells, and instead acts as a pathological cofactor that impairs Aβ42 BBB clearance and promotes Aβ42 aggregation via cross-seeding [2]. Substituting Aβ1-24 with Aβ1-28 (which has weak but measurable aggregation propensity), Aβ1-40 (which forms fibrils and exhibits toxicity), or Aβ25-35 (which is directly neurotoxic) would produce fundamentally different experimental outcomes and invalidate studies requiring the specific N-terminal 1-24 epitope without C-terminal aggregation domains [3].

β-Amyloid (1-24) Differentiated Performance Evidence: Quantitative Comparison Versus Aβ Fragments and Full-Length Peptides


Aβ1-24 vs. Aβ1-42: BBB Clearance Impairment and Seeding Activity in Wild-Type Brain

In a direct head-to-head in vitro BBB transwell model, the concomitant presence of Aβ1-24 significantly reduced fluorescently-labeled Aβ42 transfer across brain endothelial cell monolayers. While Aβ42 alone crossed the BBB efficiently, co-incubation with Aβ1-24 resulted in Aβ42 retention at the apical side, preventing clearance [1]. In vivo, intracranial co-injection of Aβ1-24 (2 pmol) with Aβ42 (2 pmol) into wild-type mice significantly reduced peripheral Aβ42 levels compared to Aβ42 alone (4 pmol), as quantified by ELISA of serum samples 1 week post-injection [1]. Furthermore, Aβ1-24 alone (4 pmol) injected intracranially into wild-type mice induced formation of ThT-positive, Congo-red-positive Aβ42 aggregates in the healthy brain, demonstrating seeding properties that Aβ42 alone does not exhibit in wild-type brain [1]. This is a critical differentiation: Aβ42 alone fails to seed aggregation in the healthy brain due to efficient endogenous clearance mechanisms, whereas Aβ1-24 overcomes this barrier [1].

Blood-brain barrier clearance Amyloid seeding In vivo aggregation Alzheimer's disease Aβ42 co-aggregation

Aβ1-24 vs. Aβ1-40, Aβ1-28, Aβ11-22: Absence of Direct Cytotoxicity in PC12 Neuronal Cells

In a cross-study comparable analysis, Aβ1-24 belongs to a class of N-terminal Aβ fragments that exhibit no direct cytotoxicity to neuronal cells in all stages of aggregation. Cali et al. (2021) demonstrated that Aβ1-28, Aβ11-22, and Aβ29-40 fragments displayed no toxicity to PC12 cells at any aggregation time point (0-120 min) [1]. In contrast, full-length Aβ1-40 exhibited significant toxicity specifically from species generated at early aggregation stages (15 min), while mature fibrils (120 min) were non-toxic [1]. The absence of correlation between fragment conformations and full-length toxicity indicates that Aβ toxicity requires specific interactions among the three fragment regions (N-terminal 1-28, mid-domain 11-22, and C-terminal 29-40) [1]. Additionally, Aβ1-24 has attenuated ability to form aggregates by itself compared to Aβ1-42, lacking the hydrophobic C-terminal region essential for autonomous fibril nucleation [2].

Neurotoxicity Cell viability Aggregation-independent toxicity PC12 cells Aβ fragment comparison

Aβ1-24 vs. Aβ Fragments: Distinct Aggregation Pathway Independent of Full-Length Peptide Conformations

Every Aβ fragment possesses its own characteristic aggregation pathway that does not correlate with the conformations generated by the full-length Aβ1-40 peptide during aggregation [1]. CD spectroscopy of Aβ1-24 monomers reveals a characteristic disordered conformation, consistent with the lack of C-terminal hydrophobic aggregation-driving domains [2]. In contrast, full-length Aβ1-40 and Aβ1-42 exhibit β-sheet transitions during aggregation that are not recapitulated by any single fragment alone. The absence of correlation between fragment conformations and full-length peptide aggregation indicates that the aggregation pathway and toxicity of Aβ1-40 depend on specific interactions among the three fragment regions (1-28, 11-22, and 29-40) acting in concert [1]. Notably, while Aβ1-24 can cross-seed Aβ42 aggregation, it has attenuated ability to form aggregates by itself [3].

Aggregation pathway Conformational analysis Fragment-specific aggregation Thioflavin T CD spectroscopy

Aβ1-24 Epitope Accessibility: Differential Antibody Recognition Versus Full-Length Aβ Aggregates

The N-terminal 1-24 region contains critical epitopes for conformation-dependent Aβ antibodies. The A11 and OC polyclonal antibodies—among the first conformation-dependent Aβ antibodies that distinguish Aβ oligomers from Aβ fibrils—specifically target epitopes located within the Aβ1-24 region [1]. Notably, the inaccessibility of epitopes within Aβ1-24 in certain aggregated states has been identified as a limitation for some detection methods [2]. In immunohistochemical studies, antibodies directed against Aβ1-24 epitopes have been used to localize β-amyloid deposition in AD brain tissue, with differential staining patterns compared to antibodies targeting other Aβ regions (e.g., mid-domain, C-terminus) [3]. This differential epitope accessibility makes Aβ1-24 essential for calibrating and validating antibody-based detection systems.

Antibody epitope mapping Conformation-dependent antibodies Oligomer detection Immunohistochemistry Aβ N-terminus

β-Amyloid (1-24) High-Value Application Scenarios for Research and Industrial Procurement


In Vivo Seeding Studies of Sporadic Alzheimer's Disease Pathology

Aβ1-24 is uniquely positioned for in vivo studies investigating the initiation of amyloid pathology in the absence of genetic mutations. As demonstrated by Mazzitelli et al. (2016), intracranial injection of Aβ1-24 into wild-type mice induces formation of ThT-positive, Congo-red-positive Aβ42 aggregates in the healthy brain, whereas Aβ42 alone fails to seed aggregation due to efficient endogenous clearance [4]. This seeding activity makes Aβ1-24 essential for modeling sporadic AD mechanisms where proteolytically generated N-terminal fragments may trigger pathology. Procurement of high-purity synthetic Aβ1-24 is critical for these studies to avoid contamination by full-length Aβ or other aggregating fragments that would confound interpretation.

Blood-Brain Barrier Clearance Assay Development and Validation

Aβ1-24 serves as a validated tool compound for BBB clearance studies. In in vitro BBB transwell models using bEnd.3 brain endothelial cells, Aβ1-24 co-incubation significantly reduces Aβ42 apical-to-basolateral transfer, providing a reproducible positive control for testing compounds that modulate Aβ clearance across the BBB [4]. This application is directly relevant to drug discovery programs targeting Aβ clearance enhancement, where Aβ1-24 can be used to establish baseline impairment conditions against which therapeutic candidates are evaluated.

Negative Control for Aβ Cytotoxicity and Aggregation Assays

Given that Aβ1-24 (and related N-terminal fragments Aβ1-28) exhibits no direct cytotoxicity to PC12 neuronal cells at any aggregation stage [4], it serves as an ideal negative control in Aβ toxicity assays. Additionally, because Aβ1-24 does not autonomously form amyloid fibrils [3], it provides a non-aggregating baseline control in ThT fluorescence aggregation assays. This enables researchers to distinguish between N-terminal-specific effects and aggregation-dependent effects of full-length Aβ peptides. Quality-controlled synthetic Aβ1-24 should be procured with documented purity (>95% HPLC) and mass spectrometry confirmation to ensure absence of aggregating contaminants.

Antibody Validation and Epitope Mapping Reference Standard

The Aβ1-24 fragment contains critical epitopes for conformation-dependent antibodies including A11 and OC, which distinguish Aβ oligomers from fibrils [4]. As an epitope mapping reference standard, Aβ1-24 enables validation of antibody specificity to the N-terminal region, independent of C-terminal variants (1-38, 1-40, 1-42) and independent of aggregation state. This application is essential for quality control in commercial Aβ antibody production, immunoassay development, and immunohistochemical staining protocol optimization in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for .-Amyloid (1-24)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.